molecular formula C14H5Cl2F3N4 B8547650 4,6-Dichloro-2-(pyrazin-2-yl)-5-(2,4,6-trifluorophenyl)pyrimidine CAS No. 849600-51-7

4,6-Dichloro-2-(pyrazin-2-yl)-5-(2,4,6-trifluorophenyl)pyrimidine

Cat. No. B8547650
Key on ui cas rn: 849600-51-7
M. Wt: 357.1 g/mol
InChI Key: SAWHIQMQGZZGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244736B2

Procedure details

According to scheme 1, step c, to a mixture of 2-pyrazin-2-yl-5-(2,4,6-trifluoro-phenyl)-pyrimidine-4,6-diol 4 in an aprotic solvent preferably toluene (g/ml) preferably 5–15 parts, more preferably in 5–10 parts, most preferable in 7 parts, is slowly added at about 10–15° C., phosphorus oxychloride. Following complete addition of the phosphorus oxychloride, N,N-diisopropylethyl amine in a molar ratio of about 1:1 to 1:5, preferably in the range of 1:4 is slowly added at about 10–15° C. and the mixture heated to reflux for about 6 to 24 h, preferably about 6 h. The volatiles are removed by distillation to a residue which is further distilled with toluene preferably two times to afford a further residue. The further residue is dissolved in a solvent selected from ethyl acetate, dichloromethane and toluene, preferably ethyl acetate then partitioned by pouring into water while maintaining the temperature between about 5–15° C. The solvent layer is separated, washed with water, dried over sodium sulfate and filtered through a pad of filter aid such as diatomaceous earth or through hydrous magnesium silicate and most of the volatiles removed to a residue to which is added heptane forming a precipitated product. The precipitated product 4,6-dichloro-2-pyrazin-2-yl-5-(2,4,6-trifluoro-phenyl)-pyrimidine 5 is collected and having a purity of >95% as shown by high pressure liquid chromatography (HPLC). Further, the 4,6-dichloro-2-pyrazin-2-yl-5-(2,4,6-trifluoro-phenyl)-pyrimidine 5 is formed and isolated without chromatography.
Name
2-pyrazin-2-yl-5-(2,4,6-trifluoro-phenyl)-pyrimidine-4,6-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[N:12]=C(O)[C:10]([C:14]2[C:19]([F:20])=[CH:18][C:17]([F:21])=[CH:16][C:15]=2[F:22])=[C:9](O)[N:8]=1.P(Cl)(Cl)([Cl:26])=O.C(N(CC)C(C)C)(C)C.Cl[CH2:39][Cl:40]>C(OCC)(=O)C.C1(C)C=CC=CC=1>[Cl:26][C:9]1[C:10]([C:14]2[C:19]([F:20])=[CH:18][C:17]([F:21])=[CH:16][C:15]=2[F:22])=[C:39]([Cl:40])[N:12]=[C:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[N:8]=1

Inputs

Step One
Name
2-pyrazin-2-yl-5-(2,4,6-trifluoro-phenyl)-pyrimidine-4,6-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C1=NC(=C(C(=N1)O)C1=C(C=C(C=C1F)F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added at about 10–15° C.
ADDITION
Type
ADDITION
Details
preferably in the range of 1:4 is slowly added at about 10–15° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 6 to 24 h, preferably about 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The volatiles are removed by distillation to a residue which
DISTILLATION
Type
DISTILLATION
Details
is further distilled with toluene preferably two times
CUSTOM
Type
CUSTOM
Details
to afford a further residue
DISSOLUTION
Type
DISSOLUTION
Details
The further residue is dissolved in a solvent
CUSTOM
Type
CUSTOM
Details
then partitioned
ADDITION
Type
ADDITION
Details
by pouring into water
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between about 5–15° C
CUSTOM
Type
CUSTOM
Details
The solvent layer is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of filter aid such as diatomaceous earth or through hydrous magnesium silicate and most of the volatiles
CUSTOM
Type
CUSTOM
Details
removed to a residue to which
ADDITION
Type
ADDITION
Details
is added heptane forming a precipitated product
CUSTOM
Type
CUSTOM
Details
The precipitated product 4,6-dichloro-2-pyrazin-2-yl-5-(2,4,6-trifluoro-phenyl)-pyrimidine 5 is collected

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C1=C(C=C(C=C1F)F)F)Cl)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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